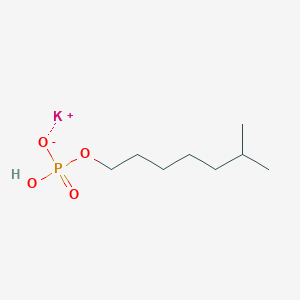
Isooctyl dihydrogen phosphate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P . It is a colorless to slightly yellow solid that is soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of isooctyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of potassium dihydrogen phosphate often involves the decomposition of natural phosphates by sulfuric acid, followed by purification and neutralization with potassium carbonate or hydroxide . This method ensures the production of high-purity potassium phosphate suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl dihydrogen phosphate, potassium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.
Reduction: Reduction reactions can convert it into other phosphorus-containing compounds.
Substitution: Isooctyl dihydrogen phosphate can participate in substitution reactions where the isooctyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include different phosphate esters, phosphoric acid derivatives, and substituted phosphates. These products have diverse applications in various fields .
Applications De Recherche Scientifique
Isooctyl dihydrogen phosphate, potassium salt has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its interaction with various molecular targets and pathways. It can act as a phosphate donor in biochemical reactions, influencing cellular processes such as energy metabolism and signal transduction . The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to isooctyl dihydrogen phosphate, potassium salt include:
Monopotassium phosphate:
Dipotassium phosphate: This compound is used in food additives and as an electrolyte replenisher.
Uniqueness
This compound is unique due to its specific isooctyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
68399-64-4 |
|---|---|
Formule moléculaire |
C8H18KO4P |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
Clé InChI |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


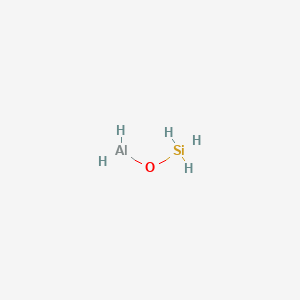
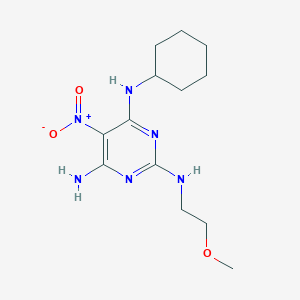
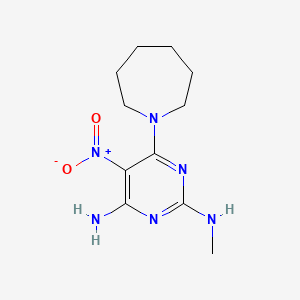
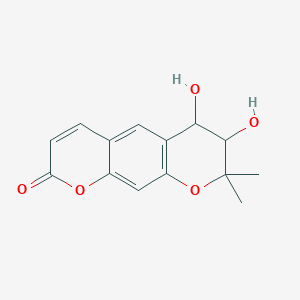
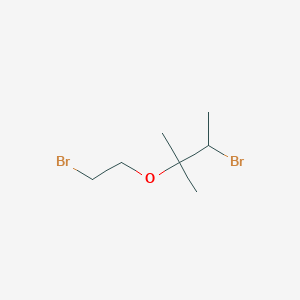
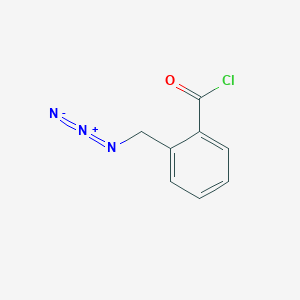
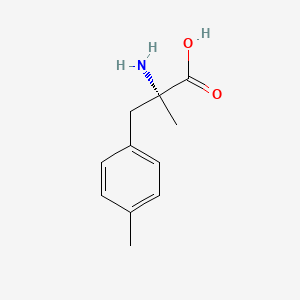
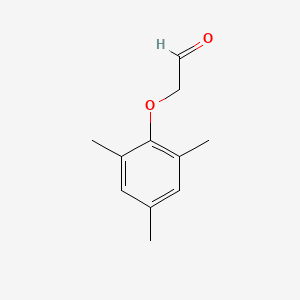
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
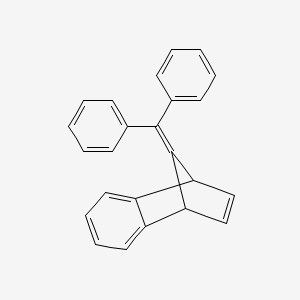
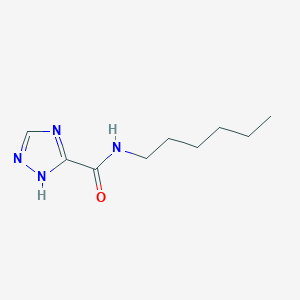

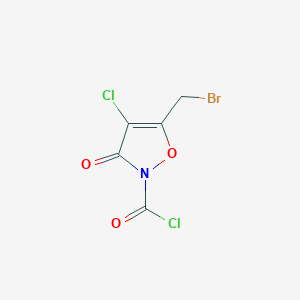
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
